molecular formula C10H11NO2 B2587450 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile CAS No. 1370587-32-8

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile

Cat. No.: B2587450
CAS No.: 1370587-32-8
M. Wt: 177.203
InChI Key: WPVQEHLBXLSHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is an organic compound with a complex structure that includes a hydroxymethyl group, a methoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile typically involves the reaction of 4-methoxy-3-methylbenzonitrile with formaldehyde in the presence of a base. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxymethyl group can form hydrogen bonds with target molecules, while the nitrile group can participate in various chemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-methoxybenzonitrile
  • 2-(Hydroxymethyl)-3-methylbenzonitrile
  • 4-Methoxy-3-methylbenzonitrile

Uniqueness

2-(Hydroxymethyl)-4-methoxy-3-methylbenzonitrile is unique due to the presence of both a hydroxymethyl group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-(hydroxymethyl)-4-methoxy-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-9(6-12)8(5-11)3-4-10(7)13-2/h3-4,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVQEHLBXLSHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CO)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.